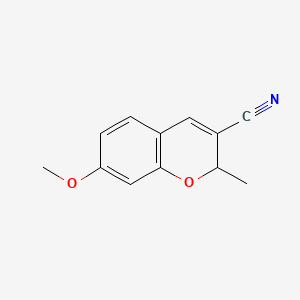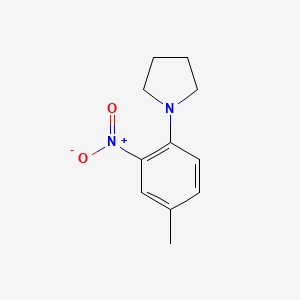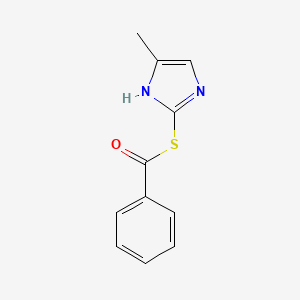
S-(4-Methyl-1H-imidazol-2-yl) benzothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methyl-1H-imidazol-2-yl) benzothioate is a heterocyclic compound that features both an imidazole ring and a benzothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for S-(4-Methyl-1H-imidazol-2-yl) benzothioate are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methyl-1H-imidazol-2-yl) benzothioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothioate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of benzothioate derivatives .
Scientific Research Applications
S-(4-Methyl-1H-imidazol-2-yl) benzothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of S-(4-Methyl-1H-imidazol-2-yl) benzothioate involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, affecting their activity. The benzothioate group can participate in various chemical reactions, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-imidazole: Shares the imidazole ring but lacks the benzothioate group.
Benzothioate derivatives: Compounds with similar benzothioate groups but different substituents on the imidazole ring.
Uniqueness
S-(4-Methyl-1H-imidazol-2-yl) benzothioate is unique due to the combination of the imidazole ring and the benzothioate group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
S-(5-methyl-1H-imidazol-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C11H10N2OS/c1-8-7-12-11(13-8)15-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) |
InChI Key |
YIRPFWKAYLKHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


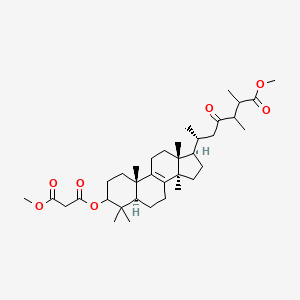
![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)
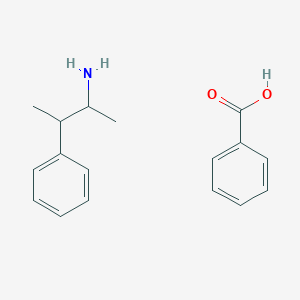
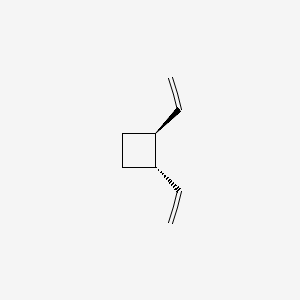
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
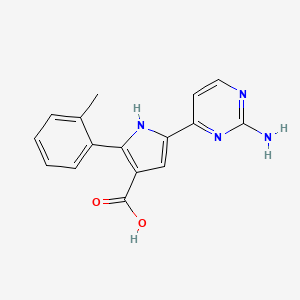
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
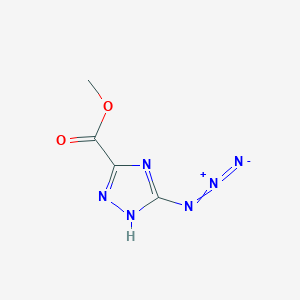
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
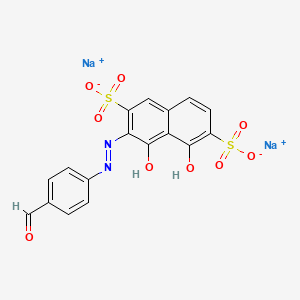
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

